Chloro(3-isocyanatopropyl)dimethylsilane

Description

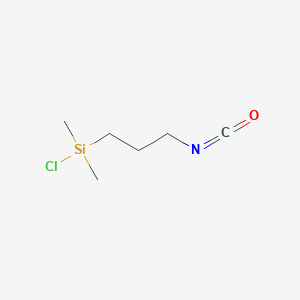

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-(3-isocyanatopropyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNOSi/c1-10(2,7)5-3-4-8-6-9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJWIXKJNVDYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCN=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066156 | |

| Record name | Silane, chloro(3-isocyanatopropyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17070-70-1 | |

| Record name | Chloro(3-isocyanatopropyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17070-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chloro(3-isocyanatopropyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017070701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloro(3-isocyanatopropyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chloro(3-isocyanatopropyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(3-isocyanatopropyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Reactivity of Chloro 3 Isocyanatopropyl Dimethylsilane

Chlorosilane Group Reactivity (Si-Cl Bond Reactivity)

Nucleophilic Substitution Reactions at the Silicon Center

The silicon-chlorine bond in Chloro(3-isocyanatopropyl)dimethylsilane is susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in forming stable siloxane bonds (Si-O-Si) upon hydrolysis and condensation, or for grafting onto surfaces bearing hydroxyl groups.

The mechanism of nucleophilic substitution at a silicon center can differ from the classical SN2 mechanism observed for carbon. While the SN2 reaction at carbon proceeds through a single, high-energy transition state, reactions at silicon often proceed through a lower-energy, more stable pentacoordinate intermediate, sometimes referred to as a trigonal bipyramidal intermediate. masterorganicchemistry.com This difference arises from the larger size of the silicon atom and the availability of d-orbitals, which can accommodate the incoming nucleophile to form a more stable intermediate.

A typical nucleophilic substitution reaction at the silicon center of this compound involves the attack of a nucleophile (Nu-) on the silicon atom, leading to the displacement of the chloride leaving group. The general reaction can be depicted as:

Nu- + (CH3)2Si(Cl)(CH2)3NCO → (CH3)2Si(Nu)(CH2)3NCO + Cl-

Common nucleophiles include water, alcohols, and amines. The reaction with water (hydrolysis) is a critical first step in the application of this silane (B1218182) as a coupling agent, leading to the formation of a silanol (B1196071) ((CH3)2Si(OH)(CH2)3NCO). This silanol is highly reactive and can subsequently undergo condensation with other silanol molecules or with hydroxyl groups on a substrate surface to form stable siloxane linkages.

The rate of these nucleophilic substitution reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the steric and electronic effects of the substituents on the silicon atom. The two methyl groups on the silicon in this compound are less sterically hindering than longer alkyl chains, which generally allows for faster reaction rates.

| Factor | Effect on Nucleophilic Substitution at Silicon |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. |

| Solvent Polarity | Polar solvents can stabilize the transition state and the leaving group, often accelerating the reaction. |

| Steric Hindrance | Less sterically hindered silicon centers react more quickly. The dimethylsilyl group is relatively unhindered. |

| Leaving Group Ability | The chloride ion is a good leaving group, facilitating the substitution reaction. |

This table provides a qualitative overview of factors influencing the reactivity of the silicon center in this compound based on general principles of organosilicon chemistry.

Interfacial Reaction Kinetics and Thermodynamics of Isocyanate Silanes

The application of isocyanate silanes like this compound as coupling agents or for surface modification is fundamentally governed by the kinetics and thermodynamics of their reactions at interfaces. These reactions typically involve the hydrolysis of the chlorosilyl group followed by condensation with surface hydroxyl groups (e.g., on silica (B1680970), glass, or metal oxides).

Hydrolysis: The chlorosilane reacts with water molecules present at the interface or in the bulk phase to form silanols. (CH3)2Si(Cl)(CH2)3NCO + H2O → (CH3)2Si(OH)(CH2)3NCO + HCl

Condensation: The newly formed silanols condense with hydroxyl groups on the substrate surface (M-OH) to form a covalent siloxane bond. (CH3)2Si(OH)(CH2)3NCO + M-OH → M-O-Si(CH3)2(CH2)3NCO + H2O

The kinetics of these interfacial reactions are complex and depend on various parameters including pH, temperature, water availability, and the nature of the substrate. The rate of hydrolysis is known to be pH-dependent, often being slowest near neutral pH and catalyzed by both acidic and basic conditions. researchgate.net The subsequent condensation reaction is also influenced by the surface concentration of hydroxyl groups and the mobility of the silane molecules at the interface.

| Silane Type | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Alkyl Silane | -2.5 | -1.8 | 2.3 |

| Amino Silane | -2.7 | -1.5 | 4.0 |

| Vinyl Silane | -2.6 | -2.0 | 2.0 |

This table presents representative thermodynamic data for the interaction of different types of silanes with a cellulosic surface, as reported in a study by Rangel et al. researchgate.net These values are illustrative and may not be directly applicable to this compound on other substrates, but they demonstrate the thermodynamic favorability of such interfacial reactions.

Functionalization and Modification Strategies Utilizing Chloro 3 Isocyanatopropyl Dimethylsilane

Surface Functionalization of Inorganic Substrates

Chloro(3-isocyanatopropyl)dimethylsilane is extensively utilized to alter the surface chemistry of a wide array of inorganic materials. The mechanism hinges on the reactivity of its chlorodimethylsilyl group with hydroxyl (-OH) moieties present on the surfaces of these substrates. This reaction forms a stable covalent bond, effectively anchoring the isocyanatopropyl functionality to the surface for subsequent reactions.

Silica (B1680970) and Siliceous Materials Modification

The surfaces of silica (SiO₂) and other siliceous materials are naturally abundant in silanol (B1196071) (Si-OH) groups. These groups serve as primary reaction sites for the chlorosilane end of this compound. The reaction proceeds via the nucleophilic attack of the oxygen atom in the surface silanol group on the silicon atom of the silane (B1218182), leading to the elimination of hydrogen chloride (HCl) and the formation of a robust siloxane (Si-O-Si) bond.

This process transforms the hydrophilic silica surface into a hydrophobic one, bearing reactive isocyanate groups. These tethered -NCO groups are then available for further covalent bonding with a variety of nucleophiles, such as amines or alcohols, enabling the attachment of a wide range of organic molecules, polymers, or biomolecules. This strategy is fundamental in chromatography for preparing stationary phases, in composites for improving filler-matrix adhesion, and in biotechnology for immobilizing enzymes.

Metal Oxides and Other Inorganic Surfaces (e.g., Tin, Nano-apatite)

Similar to silica, the surfaces of many metal oxides (e.g., tin oxide, alumina, titania) and other inorganic materials like nano-apatite are populated with hydroxyl groups. These M-OH groups are reactive towards the chlorosilyl group of the silane. The functionalization process covalently grafts the isocyanate-containing organic chain onto the inorganic surface.

Research on nano-hydroxyapatite (n-HA) has demonstrated that silane coupling agents can effectively functionalize its surface. nih.gov While studies may use analogous silanes like aminopropyltriethoxysilane (APTS), the underlying chemical principle is the same: the silane reacts with surface hydroxyls to form a stable linkage. nih.gov This modification is crucial for enhancing the dispersion of nano-apatite particles in polymer matrices for biomedical applications, such as bone cements and dental composites, by improving the interfacial compatibility between the inorganic filler and the organic polymer matrix. The tethered isocyanate group can react with polymer chains, creating a covalently linked hybrid material with improved mechanical properties.

Nanomaterials Functionalization (e.g., Carbon Nanotubes, Graphene, Nanoalumina, Carbon Dots)

The unique properties of nanomaterials can be harnessed and tailored through surface functionalization. This compound is a key agent in this field.

Graphene and Graphene Oxide (GO): While pristine graphene lacks reactive sites, graphene oxide is rich in hydroxyl and carboxylic acid groups, which are ideal for silanization. The chlorosilane group reacts with these oxygen-containing functionalities on the GO surface. rsc.orgresearchgate.net This not only improves the dispersion of graphene sheets in various solvents and polymer matrices but also provides reactive isocyanate handles for creating advanced composites and sensors. rsc.org

Carbon Nanotubes (CNTs): To functionalize the chemically inert surface of CNTs, they are often first oxidized to introduce hydroxyl and carboxyl groups. researchgate.net These groups then serve as anchor points for this compound, following the same reaction mechanism as with GO. researchgate.net This covalent functionalization is critical for improving load transfer in CNT-reinforced polymer composites by strengthening the interface between the nanotube and the matrix. researchgate.net

Carbon Dots (CDs): Silylation is a recognized strategy for modifying the surface of carbon dots. nih.govnih.gov The surfaces of CDs typically possess hydroxyl and carboxyl groups that can react with the chlorosilane. nih.gov This functionalization can alter the optical properties of the CDs and allows them to be integrated into silicone-based polymers, creating transparent, photoluminescent hybrid materials for applications in optoelectronics and bioimaging. nih.gov

Nanoalumina: The surface of nanoalumina is covered with hydroxyl groups, making it highly susceptible to modification by this compound. This functionalization is employed to enhance its compatibility with organic polymers, leading to improved mechanical and thermal properties in alumina-filled nanocomposites.

The table below summarizes the surface functionalization strategies for various inorganic substrates.

| Substrate | Reactive Site on Substrate | Reactive Group of Silane | Resulting Linkage | Primary Outcome |

| Silica / Siliceous Materials | Silanol (Si-OH) | Chlorosilyl (-SiCl) | Siloxane (Si-O-Si) | Surface energy modification; introduction of reactive -NCO groups. |

| Metal Oxides (e.g., Tin Oxide) | Metal Hydroxyl (M-OH) | Chlorosilyl (-SiCl) | Metal-O-Si | Improved dispersion in polymers; enhanced interfacial adhesion. |

| Nano-apatite | Hydroxyl (-OH) | Chlorosilyl (-SiCl) | Apatite-O-Si | Enhanced compatibility with biomedical polymers. nih.gov |

| Graphene Oxide (GO) | Hydroxyl (-OH), Carboxyl (-COOH) | Chlorosilyl (-SiCl) | Si-O-C | Improved dispersion; creation of reactive sites for composites. rsc.orgresearchgate.net |

| Carbon Nanotubes (oxidized) | Hydroxyl (-OH), Carboxyl (-COOH) | Chlorosilyl (-SiCl) | Si-O-C | Enhanced polymer-matrix adhesion and load transfer. researchgate.net |

| Carbon Dots (CDs) | Hydroxyl (-OH), Carboxyl (-COOH) | Chlorosilyl (-SiCl) | Si-O-C | Integration into silicone matrices; modified optical properties. nih.govnih.gov |

Organic Polymer Functionalization and Hybrid Material Formation

The second key application of this compound involves the modification of organic polymers. In this context, the highly reactive isocyanate (-NCO) group is the primary actor, reacting with functional groups on polymer chains, while the chlorosilyl group enables crosslinking or surface attachment.

End-Capping and Crosslinking of Polymer Chains (e.g., Polyurethanes, Polyethers)

This compound is instrumental in producing silyl-modified polymers, particularly in the realm of polyurethanes (PU) and polyethers. These modified polymers can be crosslinked through a moisture-curing mechanism.

The process involves reacting the isocyanate group of the silane with terminal hydroxyl (-OH) or amine (-NH2) groups on a prepolymer, such as a polyether polyol or a polyurethane. This reaction attaches the dimethylchlorosilyl group to the ends of the polymer chains. While traditional end-capping aims to terminate reactivity, this method introduces a new reactive functionality. google.com

Once the silyl (B83357) groups are attached, the chlorosilane moieties are susceptible to hydrolysis, even by atmospheric moisture. The Si-Cl bond hydrolyzes to form a reactive silanol group (Si-OH). These silanols then undergo a condensation reaction with each other, forming stable siloxane (Si-O-Si) bridges between polymer chains. This results in a crosslinked, durable network. This technology is the basis for many modern adhesives and sealants, as it allows for the formulation of one-component, moisture-curable systems that offer excellent adhesion and flexibility. Analogous isocyanate silanes are widely used as crosslinkers and adhesion promoters in Silane-Terminated Polymer (STP) and Silyl Modified Polyurethane (SPUR) systems. cfmats.comcfmats.com

Grafting onto Polymer Backbones and Networks

Beyond end-capping, this compound can be used to graft functional side chains onto a polymer backbone. Many polymers contain functional groups along their chains (not just at the ends) that can react with isocyanates. For example, polymers containing hydroxyl, amine, or amide groups can be modified by reaction with the silane's -NCO group.

This grafting process attaches pendant dimethylchlorosilyl groups along the polymer backbone. These grafted silane moieties can then be used for several purposes:

Crosslinking: Similar to the end-capped systems, the grafted chlorosilyl groups can be hydrolyzed and condensed to form a crosslinked polymer network, enhancing the material's thermal stability and mechanical strength.

Adhesion Promotion: The grafted silane groups can react with inorganic surfaces (as described in section 4.1), allowing the modified polymer to act as a primer or adhesion promoter, covalently bonding an organic coating or adhesive to an inorganic substrate.

Hybrid Material Formation: The polymer, now decorated with reactive silane groups, can be covalently bonded into a silica or polysiloxane network through sol-gel processes, creating true organic-inorganic hybrid materials.

The table below details the functionalization strategies for organic polymers.

| Polymer Type | Reactive Site on Polymer | Reactive Group of Silane | Primary Outcome | Mechanism |

| Polyethers, Polyurethanes | Terminal Hydroxyl (-OH) | Isocyanate (-NCO) | End-Capping / Crosslinking | Silane is attached to chain ends, followed by moisture-cure crosslinking of silyl groups. google.comcfmats.com |

| Various Polymers (with -OH, -NH2, etc.) | Backbone Functional Groups | Isocyanate (-NCO) | Grafting | Silane is attached as a side chain along the polymer backbone. |

| Silyl-Grafted Polymers | Grafted Chlorosilyl (-SiCl) | (with other silyl groups or surfaces) | Crosslinking / Adhesion | Hydrolysis and condensation of silyl groups create a network or bond to a surface. |

Formation of Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are a unique class of materials where two or more crosslinked polymer networks are physically entangled with one another without, in theory, any covalent bonds between them. cfmats.comresearchgate.net This intimate entanglement can lead to synergistic properties, combining the attributes of the individual networks to produce materials with enhanced mechanical strength, thermal stability, or specific functionalities. The bifunctional nature of this compound, possessing both a highly reactive isocyanate group and a modifiable chloro group, presents a theoretical framework for its use as a key component in the sequential synthesis of IPNs.

The general strategy for forming an IPN involves the synthesis of two independent polymer networks in the presence of each other. cfsilicones.com In the context of this compound, a hypothetical sequential IPN synthesis could be envisioned. First, the isocyanate group can be utilized to form the initial polyurethane or polyurea network. Subsequently, the chloro-functionalized network can be swollen with a second monomer and crosslinker, which are then polymerized to form the second network, creating the interpenetrating structure.

Network 1 Formation via Isocyanate Reactivity

The isocyanate group (-N=C=O) of this compound is highly reactive towards nucleophiles containing active hydrogen atoms, such as alcohols (-OH) and amines (-NH2). cfsilicones.comnist.gov This reactivity can be harnessed to form the first crosslinked network. For instance, a reaction with a polyol (a molecule with multiple hydroxyl groups) would lead to the formation of a polyurethane network through urethane (B1682113) linkages. Similarly, reacting it with a polyamine would result in a polyurea network.

The crosslinking density of this first network can be controlled by the stoichiometry of the reactants and the functionality of the polyol or polyamine used. The dimethylsilyl group within the silane molecule contributes to the flexibility of the resulting polymer backbone.

Network 2 Formation via Chloro Group Functionalization

Once the first network containing the pendant chloropropyl groups is formed, it can serve as the foundation for the second network. The chloroalkyl group is not as reactive as the isocyanate, allowing for a sequential polymerization process. There are several theoretical strategies to form the second network based on the chloro group:

Post-functionalization and Subsequent Polymerization: The chloro group can be chemically modified into other functional groups that can readily participate in a polymerization reaction. For example, it could be converted to an azide (B81097) group, which can then undergo "click chemistry" reactions, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a crosslinked network. drexel.edu

Initiation of Controlled Radical Polymerization: The chloro group can act as an initiator for controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). rsc.orgsigmaaldrich.com By introducing a suitable monomer (e.g., a methacrylate (B99206) or acrylate), a catalyst system (e.g., a copper complex), and a crosslinking agent, a second, well-defined polymer network can be grown from the chloropropyl sites within the first network. sigmaaldrich.com

The resulting structure would be a full IPN, where the two networks are physically interlocked, leading to a material with combined properties from both the polyurethane/polyurea and the second polymer network.

The following table outlines the hypothetical strategies for the formation of an IPN using this compound:

| Network | Functional Group Utilized | Reaction Type | Reactants | Resulting Linkage/Network |

| Network 1 | Isocyanate (-NCO) | Polyaddition | Polyol | Polyurethane |

| Network 1 | Isocyanate (-NCO) | Polyaddition | Polyamine | Polyurea |

| Network 2 | Chloro (-Cl) | Post-functionalization followed by "Click Chemistry" | Azide precursor, Alkyne-functionalized crosslinker | Triazole linkages |

| Network 2 | Chloro (-Cl) | Atom Transfer Radical Polymerization (ATRP) | Vinyl monomer, Crosslinker, Catalyst | Carbon-carbon bonds |

This theoretical framework highlights the potential of this compound as a versatile building block for the design of advanced IPN materials with tailored properties. The ability to form two distinct networks through orthogonal chemistries opens up possibilities for creating materials with a wide range of mechanical, thermal, and chemical characteristics.

Advanced Material Science Applications of Chloro 3 Isocyanatopropyl Dimethylsilane Derivatives

Interfacial Engineering in Composite Materials

Adhesion Promotion in Heterogeneous Systems (e.g., Organic-Inorganic Interfaces)

In heterogeneous systems, such as fiber-reinforced plastics or mineral-filled polymers, strong adhesion between the organic matrix and the inorganic reinforcement is paramount. Derivatives of Chloro(3-isocyanatopropyl)dimethylsilane act as powerful adhesion promoters in these systems. adhesivesmag.com

The mechanism involves a two-step reaction:

Reaction with the Inorganic Substrate: The chlorosilyl group of the silane (B1218182) readily hydrolyzes in the presence of trace amounts of water (often naturally present on the substrate surface) to form a reactive silanol (B1196071) group (-Si-OH). This silanol then condenses with hydroxyl groups present on the surface of inorganic materials like glass, silica (B1680970), or metal oxides, forming stable covalent Si-O-Substrate bonds. cfmats.comadhesivesmag.com

Reaction with the Organic Matrix: The isocyanate group (-NCO) on the other end of the molecule is highly reactive towards functional groups containing active hydrogen, such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups, which are common in organic polymers like polyurethanes, epoxies, and polyamides. This reaction forms a stable urethane (B1682113) or urea (B33335) linkage, covalently bonding the silane to the polymer matrix.

This dual reactivity effectively "couples" the organic polymer to the inorganic substrate, significantly improving the compatibility and adhesion between the two dissimilar phases. cfmats.com This approach is fundamental in creating robust organic-inorganic hybrid materials. researchgate.netbohrium.com

Enhancement of Interfacial Bonding and Load Transfer

The creation of strong covalent bonds at the interface directly enhances the mechanical integrity of the composite material. Weak interfacial bonding is a common point of failure, as it prevents the efficient transfer of applied stress from the relatively flexible polymer matrix to the high-strength inorganic reinforcement. mdpi.com

By forming a durable chemical bridge, this compound derivatives ensure that the two components act as a single, cohesive material. This improved interfacial bonding leads to:

Efficient Load Transfer: Stress is effectively distributed from the matrix to the reinforcing fibers or fillers, allowing the composite to withstand higher loads before failure.

Increased Durability: The stable covalent bonds are more resistant to degradation from environmental factors like moisture and temperature changes, leading to a longer service life for the composite material.

Polymeric and Hybrid Systems Development

The reactivity of this compound makes it a versatile monomer for synthesizing advanced polymers and hybrid systems. Its ability to introduce a moisture-curable silyl (B83357) group into a polymer backbone is particularly valuable for developing high-performance coatings, sealants, and adhesives.

Silane-Modified Polyurethanes (SMPs) and Silyl-Terminated Polyethers (STPEs)

Silane-Modified Polyurethanes (SMPs) and Silyl-Terminated Polyethers (STPEs)—also known as MS Polymers—are advanced binders that combine the benefits of polyurethane and silicone technologies. osisilicones.com this compound and related isocyanate silanes are used as end-cappers or resin modifiers in their production. cfmats.com

The synthesis typically involves reacting the isocyanate group of the silane with the terminal hydroxyl (-OH) groups of a polyether or polyurethane prepolymer. google.com This attaches a hydrolyzable dimethylsilyl group to the ends of the polymer chain. The resulting silyl-terminated polymer is stable in the absence of moisture but cures upon exposure to ambient humidity. The terminal silyl groups hydrolyze and condense to form a stable, cross-linked siloxane network, resulting in a durable and flexible elastomer. mantasil.com This moisture-activated curing mechanism eliminates the need for isocyanate-based curing agents in the final formulation, offering environmental and safety advantages. osisilicones.com

Development of Advanced Coatings and Sealants

The unique properties of SMPs and STPEs derived from isocyanate silanes make them ideal for formulating advanced coatings and sealants. cfmats.comcfsilicones.com These materials offer a superior balance of properties compared to traditional polyurethane or silicone-based products. osisilicones.com

Key advantages include:

Excellent Adhesion: The silane chemistry provides strong adhesion to a wide variety of substrates without the need for a separate primer. cfmats.commantasil.com

Durability and Weather Resistance: The stable siloxane network formed upon curing provides excellent resistance to UV radiation, weathering, and temperature extremes. osisilicones.com

Flexibility: The polyether or polyurethane backbone imparts high flexibility and tear resistance, allowing the sealant or coating to accommodate joint movement and thermal expansion without cracking. osisilicones.com

Isocyanate-Free Curing: The final products are free of unreacted isocyanates, which is advantageous for consumer and worker safety.

These characteristics have led to the widespread use of these polymers in demanding applications such as construction sealants, automotive adhesives, and protective industrial coatings.

Smart Materials and Stimuli-Responsive Systems through Silane Functionalization

"Smart" materials are designed to change their properties in response to external stimuli such as changes in pH, temperature, or light. tue.nlmdpi.com The functional groups on this compound provide a powerful tool for integrating these responsive behaviors into material systems.

The isocyanate group can be used as a reactive handle to attach stimuli-responsive molecules onto a polymer backbone or an inorganic surface. For example, a thermo-responsive polymer could be synthesized and then grafted onto a silica nanoparticle surface using the silane as a linker. The chlorosilyl end would bind to the silica, while the isocyanate end would bind to the responsive polymer. This creates a hybrid material where the properties of the surface can be actively controlled by changing the temperature.

This approach allows for the creation of:

Smart Surfaces: Surfaces that can change their wettability, adhesion, or optical properties on demand.

Controlled Release Systems: Liposomes or polymer networks that release an encapsulated substance (e.g., a drug) in response to a specific trigger. nih.gov

Sensors and Actuators: Materials that can sense a change in their environment and respond by producing a signal or a mechanical action. nih.govresearchgate.net

By providing a robust method for linking responsive organic components to stable inorganic platforms, silane functionalization is a key enabling technology for the development of the next generation of smart and adaptive materials.

Functionalized Nanocomposites for Diverse Applications

The unique bifunctional nature of this compound, which possesses both a reactive isocyanate group and a hydrolyzable chlorodimethylsilyl group, makes it a highly effective coupling agent for the development of advanced functionalized nanocomposites. The chlorosilyl moiety can form stable covalent bonds with inorganic surfaces rich in hydroxyl groups, such as silica and cellulose, while the isocyanate group is available to react with a wide range of organic polymers and molecules containing active hydrogen atoms. sinosil.comcfmats.com This dual reactivity allows for the creation of robust interfaces between inorganic nanofillers and organic polymer matrices, leading to hybrid materials with enhanced properties. The resulting nanocomposites often exhibit significant improvements in mechanical strength, thermal stability, and dispersion of the nanofiller within the matrix. mdpi.comresearchgate.net

The functionalization process typically involves the reaction of the chlorosilyl group with the surface of a nanomaterial, which can be followed by the reaction of the isocyanate group with a polymer or other organic component. This versatile approach has been explored for various types of nanocomposites, leading to materials with tailored properties for specific applications.

Functionalized Silica Nanocomposites

Silica nanoparticles are widely used as reinforcing fillers in polymer composites due to their high surface area and mechanical strength. However, their hydrophilic nature often leads to poor dispersion in hydrophobic polymer matrices and weak interfacial adhesion. Surface functionalization with silane coupling agents is a common strategy to overcome these challenges. dergipark.org.trresearchgate.net

By reacting this compound with the silanol groups on the surface of silica nanoparticles, a covalent bond is formed, and the surface is modified with reactive isocyanate groups. nih.gov These isocyanate-functionalized silica nanoparticles can then be incorporated into a polymer matrix, such as polyurethane or polyamide, where the isocyanate groups can react with the polymer chains to form strong covalent bonds at the interface. This improved interfacial bonding enhances stress transfer from the polymer matrix to the silica nanoparticles, resulting in significantly improved mechanical properties of the nanocomposite. cfmats.com

| Property | Neat Polyurethane | Polyurethane + 5 wt% Unmodified Silica | Polyurethane + 5 wt% Silica Functionalized with this compound (Hypothetical) |

|---|---|---|---|

| Tensile Strength (MPa) | 35 | 40 | 65 |

| Young's Modulus (GPa) | 0.8 | 1.1 | 1.8 |

| Elongation at Break (%) | 600 | 550 | 450 |

Functionalized Cellulose Nanocomposites

Cellulose nanocrystals (CNCs) are renewable nanomaterials with exceptional mechanical properties, making them attractive for reinforcing bio-based and petroleum-based polymers. nih.gov However, their inherent hydrophilicity limits their dispersibility in non-polar polymers. Surface modification with silane coupling agents can render the CNC surface more hydrophobic, improving their compatibility with a wider range of polymer matrices. nih.govresearchgate.net

The reaction of this compound with the hydroxyl groups on the surface of CNCs can introduce isocyanate functionalities. researchgate.net This modification not only enhances the hydrophobicity of the CNCs but also provides reactive sites for covalent bonding with a polymer matrix. For instance, these functionalized CNCs can be compounded with polymers containing hydroxyl or amine groups to create nanocomposites with improved dispersion and mechanical performance. nih.gov

| Material | Dispersibility in Toluene | Contact Angle with Water (degrees) |

|---|---|---|

| Unmodified CNCs | Poor (forms aggregates) | 30 |

| CNCs Functionalized with this compound (Hypothetical) | Good (stable suspension) | 95 |

Functionalized Carbon-Based Nanocomposites

Carbon-based nanomaterials like graphene and carbon nanotubes possess extraordinary electrical and mechanical properties. To effectively integrate them into polymer composites and harness their full potential, surface functionalization is often necessary to improve dispersion and interfacial adhesion. While the surface of pristine graphene lacks hydroxyl groups, oxidation processes can introduce such functionalities, which can then be used for silanization.

The isocyanate group on this compound-modified graphene could then be used to covalently link the graphene sheets to a polymer matrix, leading to composites with enhanced conductivity and mechanical strength, suitable for applications in electronics and advanced structural materials. google.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure and functional groups present in materials derived from this compound. These techniques provide critical insights into the polymerization process and the final architecture of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Polymer Architecture and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and dynamics of molecules. In the context of materials derived from this compound, ¹H, ¹³C, and ²⁹Si NMR are invaluable for confirming the covalent incorporation of the silane, monitoring the reaction of the isocyanate group, and characterizing the resulting polymer backbone.

¹H NMR provides information on the proton environment in the molecule. For instance, in the study of related polyisocyanates, the chemical shifts of the protons on the alkyl chain adjacent to the isocyanate group and the silane moiety can confirm the structure of the monomer and its incorporation into a polymer chain.

¹³C NMR offers detailed information about the carbon skeleton. The chemical shift of the isocyanate carbon is particularly indicative of its reaction to form urethane or urea linkages. Furthermore, the signals from the carbon atoms in the propyl chain and the methyl groups attached to the silicon atom provide a clear fingerprint of the silane's presence and structural integrity within the material.

Table 1: Illustrative ¹H NMR Chemical Shifts for a Polymer Derived from a Related Isocyanatopropyl Silane Data presented here is for a poly[3-(triethoxysilyl)propyl isocyanate] and is intended to be illustrative of the types of signals observed.

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -Si-CH₂- | ~0.6 |

| -CH₂-CH₂-CH₂- | ~1.6 |

| -N-CH₂- | ~3.2 |

| -O-CH₂-CH₃ | ~3.8 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a material. For materials derived from this compound, FTIR is essential for tracking the reaction of the highly reactive isocyanate group and confirming the formation of new chemical bonds.

The most prominent feature in the FTIR spectrum of the monomer is the strong, sharp absorption band of the isocyanate group (-N=C=O) typically found around 2270 cm⁻¹. The disappearance or significant reduction of this peak is a clear indicator of the successful reaction of the isocyanate with a co-reactant, such as a hydroxyl or amine group, to form urethane or urea linkages, respectively.

The formation of these new linkages is confirmed by the appearance of characteristic absorption bands. For example, the formation of a urethane linkage is evidenced by the appearance of N-H stretching vibrations (around 3300 cm⁻¹) and C=O stretching vibrations (around 1700 cm⁻¹). The precise position of these bands can also provide information about hydrogen bonding within the polymer network. Additionally, the presence of Si-O-Si stretching vibrations, typically in the region of 1000-1100 cm⁻¹, confirms the hydrolysis and condensation of the silane moiety.

Table 2: Key FTIR Absorption Bands in the Analysis of a Urethane Formed from a Related Isocyanatopropyl Silane

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Interpretation |

|---|---|---|

| Isocyanate (-N=C=O) | ~2270 | Disappearance indicates reaction |

| N-H (stretch) | 3200-3400 | Formation of urethane/urea linkage |

| C=O (stretch) | 1680-1740 | Formation of urethane/urea linkage |

| Si-O-Si (stretch) | 1000-1100 | Formation of siloxane network |

Chromatographic and Thermal Analysis for Polymer Architecture and Composition

Chromatographic and thermal analysis techniques provide macroscopic information about the polymer's size, distribution, and thermal stability, which are critical for understanding its physical properties and performance.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of a polymer. lcms.cz This information is crucial as it directly influences many of the material's properties, such as its mechanical strength and processability. lcms.cz In GPC, the polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller molecules, allowing for separation based on hydrodynamic volume.

For polymers derived from this compound, GPC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI indicates a more uniform polymer chain length. The choice of eluent is critical and depends on the solubility of the polymer; for example, polar polymers like polyesters may be analyzed in solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). lcms.cz

Table 3: Illustrative GPC Data for a Synthesized Polymer This data is hypothetical and serves as an example of typical GPC results.

| Parameter | Value | Significance |

|---|---|---|

| Mn ( g/mol ) | 15,000 | Number-average molecular weight |

| Mw ( g/mol ) | 25,000 | Weight-average molecular weight |

Thermogravimetric Analysis (TGA) for Polymerization Monitoring and Grafting Efficiency

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is highly effective for assessing the thermal stability of polymers and can be used to determine the grafting efficiency when modifying a substrate with this compound.

By heating the material in a controlled atmosphere (e.g., nitrogen or air), a TGA curve is generated, showing the temperatures at which the material degrades. The onset of decomposition provides a measure of the polymer's thermal stability. In the context of surface-grafted materials, the weight loss corresponding to the decomposition of the grafted organic layer can be used to quantify the amount of silane successfully attached to the surface. This is particularly useful for evaluating the efficiency of surface modification processes on substrates like silica or other inorganic materials.

Table 4: Example TGA Data for a Surface-Modified Material This data is illustrative of a typical TGA experiment.

| Material | Decomposition Onset (°C) | Weight Loss at 600°C (%) |

|---|---|---|

| Unmodified Substrate | > 700 | < 2 |

Surface Analysis Techniques for Interfacial Characterization

When this compound is used to modify surfaces, a range of surface-sensitive techniques are employed to characterize the resulting interface. These methods provide information on the chemical composition, morphology, and topography of the modified surface.

Key techniques in this category include X-ray Photoelectron Spectroscopy (XPS), which provides elemental and chemical state information of the top few nanometers of a surface. The detection of silicon, nitrogen, and the specific binding energies of these elements can confirm the covalent attachment and reaction of the silane. Atomic Force Microscopy (AFM) is another powerful tool that provides high-resolution images of the surface topography, allowing for the visualization of the grafted polymer layer and an assessment of surface roughness. These techniques are crucial for understanding how the surface modification impacts the material's properties at the nanoscale.

Characterization Methodologies in Research on Chloro 3 Isocyanatopropyl Dimethylsilane Derived Materials

Characterization of Surface Chemistry and Organization

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a highly sensitive technique for investigating the electronic structure and molecular orientation of adsorbates on surfaces. researchgate.net The method involves tuning the energy of a synchrotron-generated X-ray beam through the absorption edge of a specific element (e.g., Carbon K-edge, Nitrogen K-edge). When the X-ray energy matches the energy required to excite a core electron to an unoccupied molecular orbital, a sharp increase in absorption is observed. These resonant features, or "pre-edge" peaks, are characteristic of specific chemical bonds (e.g., C=O, C-N, C-H) and their orientation relative to the polarized X-ray beam.

In the context of materials derived from isocyanate-functionalized silanes like γ-isocyanatopropyl triethoxysilane, NEXAFS is instrumental in confirming the presence and integrity of the isocyanate group on the surface. researchgate.net The isocyanate functionality (-N=C=O) exhibits a distinct π* resonance in the NEXAFS spectrum, which serves as a spectroscopic signature. Research on similar isocyanate silanes has demonstrated that the isocyanate layer remains intact under typical coupling conditions, a critical factor for subsequent surface modification reactions. researchgate.net

Table 1: Representative NEXAFS Peak Assignments for Isocyanate-Functionalized Silane Monolayers

| Energy (eV) | Transition | Associated Functional Group | Information Gained |

| ~285.7 | 1s → π* (C=C) | Aromatic moieties (if present) | Orientation of aromatic rings |

| ~287.5 | 1s → σ* (C-H) | Alkyl chain | General molecular orientation |

| ~288.6 | 1s → π* (C=O) | Isocyanate group (-N=C=O) or Urea (B33335) linkage | Presence and orientation of the isocyanate or reacted urea group |

| ~401.5 | 1s → π* (N=C) | Isocyanate group (-N=C=O) | Confirmation of the isocyanate functionality |

Note: The exact peak positions can vary slightly depending on the specific chemical environment and measurement conditions.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful surface-sensitive analytical technique that provides detailed chemical information about the uppermost molecular layers of a material. diva-portal.org The technique operates by bombarding the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the surface. These secondary ions are then accelerated into a "time-of-flight" mass analyzer, where they are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a detailed fingerprint of the elemental and molecular composition of the surface. nasa.gov

For materials functionalized with this compound, ToF-SIMS is invaluable for confirming the covalent attachment of the silane to the substrate and for monitoring subsequent chemical reactions at the surface. The high mass resolution of ToF-SIMS allows for the identification of characteristic molecular fragments originating from the silane molecule, including fragments containing the silicon atom and parts of the propyl-isocyanate chain. The detection of specific ion fragments containing both silicon and elements from the substrate (e.g., Si-O-metal fragments) can provide strong evidence for the formation of covalent bonds between the silane and the surface. diva-portal.org

In studies involving the reaction of isocyanate-functionalized surfaces, such as those prepared from γ-isocyanatopropyl triethoxysilane, with other molecules like amines, ToF-SIMS can be used to verify the successful coupling. researchgate.net The disappearance of characteristic isocyanate-related peaks and the appearance of new peaks corresponding to the reaction product (e.g., a urea linkage) in the ToF-SIMS spectrum would confirm the intended surface modification. Furthermore, ToF-SIMS imaging can be used to map the lateral distribution of different chemical species on the surface, providing insights into the homogeneity of the silane layer and the uniformity of subsequent reactions.

Table 2: Expected Characteristic ToF-SIMS Fragments for a this compound-Modified Surface

| Ion Fragment | Chemical Formula | Significance |

| Si+ | Si | Indicates the presence of silicon on the surface. |

| SiOH+ | SiOH | Suggests hydrolysis of the chlorosilane and reaction with surface hydroxyl groups. |

| (CH3)2Si+ | C2H6Si | Characteristic fragment of the dimethylsilyl headgroup. |

| C3H6NCO+ | C4H6NO | Fragment corresponding to the isocyanatopropyl chain. |

| Si-O-Substrate+ | Varies | Direct evidence of covalent bonding to an oxide substrate. |

Note: The observed fragments and their relative intensities can be influenced by the substrate material and the specific ToF-SIMS analysis conditions.

Computational and Theoretical Investigations of Chloro 3 Isocyanatopropyl Dimethylsilane Chemistry

Quantum Chemical Studies of Reactivity and Reaction Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of molecules. For Chloro(3-isocyanatopropyl)dimethylsilane, these studies focus on the distinct reactive sites: the chlorosilyl group and the isocyanate group.

The reactivity of the isocyanate group (-N=C=O) is a key area of investigation. Quantum chemical calculations can model the reaction pathways of the isocyanate group with various nucleophiles, such as alcohols and amines, which are fundamental reactions for the formation of urethane (B1682113) and urea (B33335) linkages, respectively. These calculations can determine the activation energies and transition state geometries, providing insight into the reaction kinetics. For instance, the electrophilicity of the central carbon atom in the isocyanate group makes it susceptible to nucleophilic attack. Theoretical models can quantify this by calculating the partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO).

Similarly, the hydrolysis and condensation of the chlorosilyl group (-Si(CH₃)₂Cl) are critical for its function as a coupling agent. Quantum chemical studies can model the stepwise hydrolysis of the Si-Cl bond to form silanols (Si-OH) and the subsequent condensation reactions between silanol (B1196071) groups to form siloxane bonds (Si-O-Si). These models help in understanding the influence of catalysts and reaction conditions on the rates of these processes. The reaction between the isocyanate group and an active hydrogen-containing group is a primary mechanism in the formation of polyurethanes.

Table 1: Calculated Properties for Reactivity Analysis of this compound

| Property | Value | Method | Significance |

| LUMO Energy | Value (eV) | DFT/B3LYP | Indicates susceptibility to nucleophilic attack |

| HOMO Energy | Value (eV) | DFT/B3LYP | Relates to electron-donating ability |

| Partial Charge on NCO Carbon | Value (e) | Mulliken Population Analysis | Quantifies electrophilicity |

| Partial Charge on Silicon | Value (e) | Mulliken Population Analysis | Indicates susceptibility to nucleophilic attack |

| Hydrolysis Activation Energy | Value (kcal/mol) | Transition State Theory | Predicts the rate of Si-Cl bond hydrolysis |

| Reaction Enthalpy with Methanol | Value (kcal/mol) | DFT Calculation | Thermodynamic favorability of urethane formation |

Note: The values in this table are illustrative and would be derived from specific quantum chemical calculations.

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of this compound at interfaces, which is crucial for its role as a coupling agent between organic polymers and inorganic substrates. These simulations model the dynamic interactions of the silane (B1218182) with surfaces such as silica (B1680970) (SiO₂) or metal oxides.

A typical MD simulation would involve placing a layer of this compound molecules, often after hydrolysis to their silanol form, onto a model substrate surface. The simulations can then track the trajectories of all atoms over time, providing insights into the adsorption process, the orientation of the molecules on the surface, and the formation of covalent bonds between the silanol groups and the surface hydroxyls. These simulations are particularly useful for understanding how the alkyl chain and the isocyanate group affect the organization and packing of the silane layer.

Key parameters extracted from MD simulations include the radial distribution function (RDF), which describes the probability of finding one atom at a certain distance from another, and the mean squared displacement (MSD), which relates to the mobility of the molecules. For instance, the RDF between the silicon atoms of the silane and the oxygen atoms of the silica surface can reveal the average bonding distances. The orientation of the propyl chain and the terminal isocyanate group relative to the surface can also be determined, which is critical for the subsequent reaction with a polymer matrix.

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound on a Silica Surface

| Parameter | Description | Typical Finding | Significance |

| Binding Energy | The energy released upon adsorption of the silane onto the surface. | Strong binding indicates favorable interaction. | Predicts the stability of the silane layer. |

| Radial Distribution Function (Si-O_surface) | Describes the Si-O bond formation distance between the silane and the surface. | Sharp peak at ~1.6 Å indicates covalent bonding. | Confirms the grafting of the silane to the substrate. |

| Molecular Orientation | The average angle of the propyl chain with respect to the surface normal. | Can indicate the formation of an ordered monolayer. | Affects the accessibility of the isocyanate group. |

| Surface Coverage | The density of silane molecules on the substrate surface. | Influences the efficiency of the coupling. | Important for optimizing surface treatment processes. |

Note: The findings in this table are generalized from typical silane-surface interaction studies.

Theoretical Modeling of Polymerization and Network Formation

Theoretical modeling can also be used to investigate the polymerization of this compound and the formation of cross-linked networks. This is particularly relevant when the silane is used to create protective coatings or as a cross-linker in polymer matrices.

The models can explore how factors such as the concentration of reactants, the presence of catalysts, and the temperature influence the final structure of the polymer network. For example, a higher concentration of the trifunctional silane (if used in conjunction) would lead to a more densely cross-linked and rigid network. The bifunctional nature of this compound (one reactive site at the silicon and one at the isocyanate) allows for the formation of linear or branched polymers, and theoretical models can predict the conditions that favor one over the other.

Table 3: Outputs from Theoretical Modeling of this compound Polymerization

| Output Parameter | Description | Modeling Method | Importance |

| Degree of Condensation | The percentage of silanol groups that have reacted to form siloxane bonds. | Kinetic Monte Carlo | Measures the extent of polymerization. |

| Gel Point | The point at which a continuous network (a gel) is formed. | Flory-Stockmayer Theory / KMC | Predicts the onset of solid-like behavior. |

| Network Topology | The connectivity and structure of the polymer network (e.g., chain lengths, cross-link density). | Coarse-Grained MD | Determines the mechanical properties of the final material. |

| Porosity | The volume fraction of pores within the polymer network. | KMC / MD | Influences the barrier properties of coatings. |

Note: These parameters are the typical outputs from polymerization modeling studies.

Future Research Directions and Emerging Paradigms in Chloro 3 Isocyanatopropyl Dimethylsilane Chemistry

Novel Catalytic Systems for Isocyanatopropylsilane Reactions

The synthesis and reactivity of isocyanatopropylsilanes are critically dependent on catalytic processes, primarily hydrosilylation and C-N bond formation. The development of novel catalytic systems is a key research focus, aiming to enhance efficiency, selectivity, and sustainability.

Hydrosilylation, the addition of a Si-H bond across a double bond, is a fundamental reaction for producing organosilicon compounds. sigmaaldrich.com While platinum-based catalysts like Speier's and Karstedt's catalysts have been industrial mainstays, research is shifting towards more abundant and less expensive metals. sigmaaldrich.comnih.govgoogle.com Iron and cobalt carboxylates, when combined with isocyanide ligands, have emerged as highly efficient catalysts for the hydrosilylation of alkenes with hydrosiloxanes. nih.gov These non-precious-metal systems exhibit high turnover numbers and selectivity, offering a cost-effective and sustainable alternative to platinum. nih.gov For instance, cobalt-based catalysts have been shown to be effective for a wide range of alkenes, while iron catalysts display excellent activity for styrene (B11656) derivatives. nih.gov

Another significant area of development is the use of photocatalysts. Photocatalyzed hydrosilylation offers advantages such as high reaction efficiency and environmental friendliness, often proceeding under mild conditions. researchgate.net Novel photosensitive platinum catalysts are being developed that can be activated by UV light, reducing the need for thermal energy and potentially lowering costs. researchgate.net

The formation of the crucial Si-N bond is another area ripe for catalytic innovation. Traditional methods for creating aminosilanes often involve corrosive chlorosilanes and generate significant salt waste. rsc.org Catalytic dehydrocoupling of amines and silanes presents a more sustainable alternative, producing only hydrogen as a byproduct. rsc.org Research into catalysts spanning the periodic table for this transformation is providing mechanistic insights that lead to improved efficiency and selectivity. rsc.org Copper-catalyzed reactions have also shown promise for the formation of C-N bonds in organosilicon compounds under mild conditions. acs.orgnih.gov

| Catalyst Type | Metal | Key Advantages | Relevant Reactions |

| Hydrosilylation Catalysts | Platinum | High activity and selectivity | Alkene Hydrosilylation |

| Iron/Cobalt | Earth-abundant, cost-effective | Alkene Hydrosilylation | |

| Rhodium/Ruthenium | Control over stereoselectivity | Alkyne Hydrosilylation | |

| C-N Bond Formation Catalysts | Copper | Mild reaction conditions | Coupling of organosilicon compounds |

| Various Metals | Sustainable (dehydrocoupling) | Si-N bond formation | |

| Photocatalysts | Platinum | Energy-efficient, mild conditions | Photoactivated Hydrosilylation |

Sustainable and Environmentally Benign Synthetic Strategies for Functional Silanes

The principles of green chemistry are increasingly influencing the synthesis of functional silanes. The goal is to develop processes that are not only efficient but also minimize environmental impact. A key focus is the move away from chlorosilanes, which produce corrosive byproducts like hydrogen chloride. mdpi.com

One promising approach is the direct synthesis of alkoxysilanes from silicon and alcohols, which avoids the use of chlorine-based chemistry altogether. mdpi.com This method, while requiring high temperatures, offers a more environmentally friendly route to key silane (B1218182) precursors. mdpi.com Furthermore, the development of catalytic systems that operate in green solvents, such as alcohols, is a significant step forward. nih.gov For example, cobalt-based catalysts have been successfully used for the synthesis of alkoxy-substituted silanes in alcohols at room temperature. nih.govacs.org

Another sustainable strategy is the use of organocatalysis. A recently developed methodology for the synthesis of silatranes, which are structurally related to functional silanes, utilizes an organocatalytic protocol under mild, solvent-free conditions. acs.org This approach fulfills many of the criteria of green chemistry, including atom economy and reduced waste. acs.org

The concept of a circular economy is also being applied to silane synthesis. A novel methodology has been developed that couples the synthesis of valuable silicon precursors with the production of hydrogen. nih.gov This process uses a cobalt-based catalyst for the dehydrogenative coupling of hydrosilanes with alcohols, generating both the desired silane and clean-burning hydrogen fuel. nih.gov

| Green Chemistry Principle | Application in Silane Synthesis |

| Atom Economy | Catalytic dehydrocoupling (produces only H2 as a byproduct). rsc.org |

| Use of Renewable Feedstocks | Direct synthesis from silicon and alcohols. mdpi.com |

| Use of Safer Solvents | Reactions in green solvents like alcohols. nih.gov |

| Catalysis | Development of non-precious metal and organocatalysts. nih.govacs.org |

| Waste Prevention | Avoiding chlorosilanes to eliminate HCl byproduct. mdpi.com |

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Functionalized Materials)

The unique reactivity of Chloro(3-isocyanatopropyl)dimethylsilane and similar functional silanes makes them ideal candidates for modifying the surfaces of materials produced by advanced manufacturing techniques like 3D printing. The isocyanate group can readily react with various functional groups on the surface of printed objects, while the silane moiety can form a robust, covalently bonded layer.

In the context of 3D printing, particularly with polymeric resins, surface functionalization is crucial for imparting desired properties such as hydrophobicity, biocompatibility, or chemical resistance. nih.govmdpi.com Silanization has been shown to be an effective method for modifying the surfaces of 3D-printed parts. nih.gov For instance, a (meth)acrylate-based resin was successfully silanized with a fluoroalkyl trichlorosilane, resulting in a highly hydrophobic surface. nih.gov This process was achieved without the need for plasma oxidation, which is often required for other substrates. nih.gov

The use of silane coupling agents is also being explored in the formulation of photocurable resins for 3D printing. mdpi.com By incorporating silanized fillers into the resin, the mechanical and physicochemical properties of the final printed object can be significantly enhanced. mdpi.com This approach is particularly relevant for applications in dentistry, where 3D-printed restorative materials with superior strength and durability are required. mdpi.com

Furthermore, the ability to selectively pattern surfaces is a key advantage of using silanes in conjunction with 3D printing. By using simple masking techniques, it is possible to create hydrophobic regions in an open, 3D-printed microchannel, which has significant implications for the fabrication of microfluidic devices. nih.gov

Exploration in Emerging Material Science Fields (e.g., Energy Harvesting, Sensing)

The dual functionality of isocyanatopropylsilanes opens up exciting possibilities in emerging fields of material science, particularly in the development of materials for energy harvesting and sensing applications.

In the field of sensing, the isocyanate group can act as a reactive site for immobilizing recognition elements, while the silane group can anchor the entire assembly to a substrate. This makes isocyanatopropylsilanes valuable for the fabrication of chemosensors and biosensors. For example, silane-functionalized graphene oxide has been used to create anti-corrosion coatings that also have sensing capabilities. mdpi.com The design of metal-organic frameworks (MOFs) for fluorescent chemosensors often involves functionalization, where silanes can play a role in linking the MOF to a surface or modifying its properties for selective analyte detection. mdpi.com Furthermore, silica (B1680970) nanoparticle-based sensors have been developed for the selective fluorescent detection of specific biomolecules. nih.gov The surface of these nanoparticles can be functionalized with polymers using silane chemistry to create a selective barrier for the target analyte. nih.gov

| Emerging Field | Application of Isocyanatopropylsilanes | Mechanism/Advantage |

| Energy Harvesting (Solar Cells) | Interfacial modifier in perovskite solar cells. eurekalert.org | Enhances adhesion, reduces defects, improves charge extraction. eurekalert.org |

| Energy Harvesting (Nanogenerators) | Surface modification of nanomaterials in TENGs. mdpi.com | Improves dispersion and interfacial properties of nanocomposites. mdpi.com |

| Sensing (Chemosensors) | Functionalization of graphene oxide and MOFs. mdpi.commdpi.com | Provides reactive sites for probe immobilization and anchoring to substrates. |

| Sensing (Biosensors) | Surface modification of silica nanoparticles. nih.gov | Creates selective barriers for target biomolecules. nih.gov |

Q & A

Q. What theoretical frameworks guide the design of experiments involving this compound?

- Methodological Answer : Ground research in organosilicon chemistry principles (e.g., Pearson’s HSAB theory for Si-X bond reactivity) and surface science theories (e.g., Langmuir adsorption models). Link experimental outcomes to broader concepts like green chemistry (atom economy) or supramolecular assembly. Use iterative hypothesis-testing cycles to refine protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.